2'-(beta-D-Glucopyranosyloxy)-3,5,6',7-tetrahydroxyflavone
Overview
Description
2’-(beta-D-Glucopyranosyloxy)-3,5,6’,7-tetrahydroxyflavone is a flavonoid glycoside, a type of compound commonly found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a beta-D-glucopyranosyl group attached to the flavonoid structure, which enhances its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(beta-D-Glucopyranosyloxy)-3,5,6’,7-tetrahydroxyflavone typically involves the glycosylation of a flavonoid precursor. The process begins with the preparation of the flavonoid aglycone, which is then subjected to glycosylation using a suitable glycosyl donor, such as beta-D-glucopyranosyl bromide, in the presence of a catalyst like silver carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the flavonoid glycoside. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions and continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-(beta-D-Glucopyranosyloxy)-3,5,6’,7-tetrahydroxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the flavonoid structure can be oxidized to form quinones.
Reduction: The carbonyl group in the flavonoid can be reduced to form a dihydroflavonoid.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used in the presence of a base like pyridine.
Major Products
Oxidation: Formation of flavonoid quinones.
Reduction: Formation of dihydroflavonoids.
Substitution: Formation of acylated or alkylated flavonoid derivatives.
Scientific Research Applications
2’-(beta-D-Glucopyranosyloxy)-3,5,6’,7-tetrahydroxyflavone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the effects of glycosylation on flavonoid properties.
Biology: Investigated for its role in plant defense mechanisms and its interactions with various enzymes and proteins.
Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of functional foods, nutraceuticals, and cosmetic products due to its bioactive properties.
Mechanism of Action
The biological effects of 2’-(beta-D-Glucopyranosyloxy)-3,5,6’,7-tetrahydroxyflavone are primarily attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes like cyclooxygenase and lipoxygenase.
Anticancer Activity: Induces apoptosis in cancer cells and inhibits cell proliferation by modulating signaling pathways such as MAPK and NF-κB.
Comparison with Similar Compounds
2’-(beta-D-Glucopyranosyloxy)-3,5,6’,7-tetrahydroxyflavone can be compared with other flavonoid glycosides, such as:
Kaempferol-3-O-glucoside: Similar antioxidant and anti-inflammatory properties but differs in the position of the glycosyl group.
Quercetin-3-O-glucoside: Known for its strong antioxidant activity, but has a different glycosylation pattern.
Myricetin-3-O-glucoside: Exhibits potent anticancer activity, with a different hydroxylation pattern on the flavonoid structure.
The uniqueness of 2’-(beta-D-Glucopyranosyloxy)-3,5,6’,7-tetrahydroxyflavone lies in its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activities.
Properties
IUPAC Name |
3,5,7-trihydroxy-2-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-12-15(26)17(28)19(30)21(33-12)32-10-3-1-2-8(24)14(10)20-18(29)16(27)13-9(25)4-7(23)5-11(13)31-20/h1-5,12,15,17,19,21-26,28-30H,6H2/t12-,15-,17+,19-,21-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCYEFFWFTVKQR-GFOOFYSOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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